molecular formula C21H17ClN6O5 B2729699 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251580-22-9

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2729699
CAS No.: 1251580-22-9
M. Wt: 468.85
InChI Key: KSPUHRDBKBCIPK-UHFFFAOYSA-N
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Description

This compound features a polycyclic framework combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with a 3-(3-chlorophenyl)-1,2,4-oxadiazole substituent and a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O5/c1-31-14-7-6-13(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)11-4-3-5-12(22)8-11/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPUHRDBKBCIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolo[3,4-d][1,2,3]Triazole-4,6-Dione vs. Triazolo[4,5-d]Pyrimidinone

  • Compound from : Structure: 3-(3-Chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. Key Differences: Replaces the pyrrolotriazole-dione core with a triazolopyrimidinone system. The 2,4-dimethoxyphenyl group may alter π-π stacking interactions compared to the 3,4-dimethoxy substitution in the target compound. Implications: Reduced polarity due to the pyrimidinone ring could affect solubility and membrane permeability .

Pyrrolo[3,4-d][1,2]Oxazole-Dione Derivatives

  • Compound from : Structure: 2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione. Key Differences: Oxazole-dione core instead of triazole-dione. Implications: Oxazole derivatives often exhibit higher thermal stability due to reduced ring strain .

Substituent Variations

Chlorophenyl and Dimethoxyphenyl Positional Isomerism

  • Compound from (CAS 1171668-31-7) :
    • Structure: 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione.
    • Key Differences: 4-Chlorophenyl (vs. 3-chlorophenyl) and 3-fluoro-4-methylphenyl (vs. 3,4-dimethoxyphenyl).
    • Implications: Fluorine and methyl groups may enhance lipophilicity and bioavailability compared to methoxy substituents .

Triazolo[3,4-b][1,3,4]Thiadiazine Derivatives

  • Compound from :
    • Structure: 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid.
    • Key Differences: Thiadiazine core with dichlorophenyl and pyrazole groups.
    • Implications: Carboxylic acid moiety improves water solubility but may limit blood-brain barrier penetration. SwissADME analysis indicated drug-likeness comparable to celecoxib .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) Compound Compound
Molecular Weight ~550 g/mol ~540 g/mol ~470 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~3.8 (higher) ~2.9 (lower)
Solubility (mg/mL) <0.1 (low) <0.05 (very low) ~0.3 (moderate)
Hydrogen Bond Donors 0 0 2 (carboxylic acid)

Key Observations :

  • The target compound’s dimethoxyphenyl group balances lipophilicity, while ’s fluoromethyl group increases LogP.
  • ’s carboxylic acid enhances solubility but reduces membrane permeability .

Inferred Pharmacological Activity

  • Anti-inflammatory Potential: Structural similarity to ’s triazolo-thiadiazine (compared to celecoxib) suggests possible COX-2 inhibition.
  • Anticancer Activity : Pyrrolotriazole-dione cores in related compounds () exhibit apoptosis-inducing effects via kinase inhibition.
  • ADME Profile : Moderate LogP and low solubility predict oral bioavailability challenges, necessitating formulation optimization .

Biological Activity

The compound 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O3C_{19}H_{17}ClN_{4}O_{3}, and it features a unique combination of oxadiazole and triazole rings. The presence of the 3-chlorophenyl group and 3,4-dimethoxyphenyl moiety contributes to its biological properties.

Table 1: Structural Features

FeatureDescription
Molecular Weight384.82 g/mol
Chemical FormulaC19H17ClN4O3C_{19}H_{17}ClN_{4}O_{3}
Functional GroupsOxadiazole, Triazole
Substituents3-Chlorophenyl, 3,4-Dimethoxyphenyl

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it may target the prostaglandin reductase (PTGR2) enzyme which is implicated in various cancer types .
  • Case Study : A derivative of this compound was tested against colon carcinoma HCT-116 cells and demonstrated an IC50 value of 6.2 μM . Other studies reported similar efficacy against breast cancer cell lines.

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties:

  • In Vitro Studies : Preliminary tests have indicated that derivatives exhibit antibacterial activity comparable to standard antibiotics like streptomycin. For example, certain derivatives were effective against pathogenic bacteria strains .

Anti-inflammatory and Antioxidant Effects

Research suggests that compounds with similar oxadiazole and triazole structures possess anti-inflammatory and antioxidant properties:

  • Mechanism : These compounds may reduce oxidative stress by scavenging free radicals and inhibiting pro-inflammatory cytokines.
  • Research Findings : In animal models of inflammation, derivatives demonstrated reduced edema and inflammatory markers .

Synthesis and Characterization

The synthesis of the compound involves multiple steps of organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 6.2 μM against HCT-116 cells
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryReduced edema in animal models
AntioxidantScavenging of free radicals

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